molecular formula C16H29NO2 B1434069 N-Boc-1-allyl-1-aminocyclooctane CAS No. 1335042-78-8

N-Boc-1-allyl-1-aminocyclooctane

Cat. No. B1434069
M. Wt: 267.41 g/mol
InChI Key: XHJPMGXLNWXHHS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . A variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .


Molecular Structure Analysis

The molecular formula of “N-Boc-1-allyl-1-aminocyclooctane” is C16H29NO2. Unfortunately, the specific structural details are not available in the search results.


Chemical Reactions Analysis

The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .

Scientific Research Applications

  • Catalysis and Synthesis of Bioactive Compounds : Phosphotungstic acid has been used as a catalyst for the allylation of isatins and N-tert-butyloxycarbonylamido sulfones, employing allyltributyltin as an allylating agent. This process, which involves N-Boc homoallyl amines, results in high yields and is scalable, contributing to the synthesis of multifunctional compounds that are valuable intermediates for natural products and bioactive compounds (Ghosh et al., 2014).

  • Peptide Synthesis : Allyl and allyloxycarbonyl groups, including N-Boc-protected groups, are used for side-chain protection of amino acids in peptide synthesis. These groups can be selectively cleaved using palladium catalysis, facilitating the preparation of Boc and Fmoc series of protected amino acids (Loffet & Zhang, 2009).

  • Enantioselective Synthesis : A method for the enantioselective synthesis of N-Boc-α,α-disubstituted α-amino acids has been developed using diastereomerically pure allyl alcohols. This process involves Sharpless epoxidation and nucleophilic ring-opening, leading to the synthesis of protected α-amino acids (Martín et al., 2001).

  • Solid-Phase Peptide Synthesis : The synthesis of peptide nucleic acid monomers with bis-N-Boc-protected nucleobase moieties has been reported, utilizing allyl esters in the process. This method is significant in solid-phase peptide synthesis and provides a viable alternative for Fmoc/Bhoc-protected peptide nucleic acid monomers (Wojciechowski & Hudson, 2008).

  • Alkylation and Rearrangement Processes : The synthesis of trans-1,4-disubstituted hydrazino- and aminocyclopentenes has been achieved through a sequential copper-catalyzed rearrangement-allylic alkylation process. In this process, the N-Boc protecting group is optimal for achieving high yields, reaction times, and regioselectivities (Crotti et al., 2009).

  • Dipeptide Mimetics Synthesis : The synthesis of chiral β-allyl substituted aspartic acid from N α -Boc protected aspartic acid has been demonstrated. This method is significant in the production of aspartic acid–glycine bicyclic dipeptide mimetics (Ndungu et al., 2004).

  • Characterization of Peptide Conformations : Studies on peptides containing the 1‐aminocyclooctane‐1‐carboxylic acid residue (Ac8c) have been conducted. These peptides have been synthesized and conformationally characterized, providing insights into peptide structures and functions (Datta et al., 2004).

Safety And Hazards

The safety data sheet for N-Boc protected compounds suggests that they can cause serious eye irritation and can be harmful if swallowed . It is recommended to use personal protective equipment as required and ensure adequate ventilation .

Future Directions

The development of a novel efficient amide formation procedure is a highly attractive area of research . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .

properties

IUPAC Name

tert-butyl N-(1-prop-2-enylcyclooctyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO2/c1-5-11-16(12-9-7-6-8-10-13-16)17-14(18)19-15(2,3)4/h5H,1,6-13H2,2-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJPMGXLNWXHHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCCCCC1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-1-allyl-1-aminocyclooctane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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